Cas no 51371-34-7 (Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-)
![Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- structure](https://ja.kuujia.com/scimg/cas/51371-34-7x500.png)
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-
- 2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxymethyl]oxan-2-yl]oxy-acetonitrile
- Benzeneacetonitrile, .α.-[(6-O-.β.-D-glucopyranosyl-.β.-D-gluco-pyranosyl)oxy]-
- Aids012352
- Aids-012352
- Isoamygdalin
- Nsc251222
- amygdalin
- Mandelonitrile-.beta.-gentiobioside
- Mandelonitrile gentiobioside
- NCGC00380662-01
- 2-phenyl-2-(3,4,5-trihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6 -tetrahydropyran-2-yloxy)]methyl}(2H-3,4,5,6-tetrahydropyran-2-yloxy))ethaneni trile
- XUCIJNAGGSZNQT-UHFFFAOYSA-N
- DL-Amygdalin
- Benzeneacetonitrile,a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-
- Benzeneacetonitrile, .alpha.-[(6-O-.beta.-D-glucopyranosyl-.beta.-D-gluco-pyranosyl)oxy]-
- alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile
- Benzeneacetonitrile, .
- NCI60_002005
- 51371-34-7
- Mandelonitrile-beta-gentiobioside
- SCHEMBL13387202
- Benzeneacetonitrile, .alpha.-[(6-O-.beta.-D-glucopyranosyl-.beta.-D-glucopyranosyl)oxy]-, (R)-
- [(6-O-Hexopyranosylhexopyranosyl)oxy](phenyl)acetonitrile #
- NSC-251222
- 1173199-73-9
- LS-14805
- Amygdaloside
- Benzeneacetonitrile, .alpha.-[(6-O-.beta.-D-glucopyranosyl-.beta.-D-glucopyranosyl)oxy]-
- HMS3655P16
- Glucoprunasin
- NSC 251222
- 29883-15-6
- D(-)-Mandelonitrile-.beta.-D-gentiobioside
- AMYGDALIN(D)
- GTPL12451
- AMYGDALIN,(DL)
- NS00097233
- DTXSID20872004
- HMS3341N01
- 2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
- AKOS024282419
- CHEMBL1967951
- D-(-)-Amygdalin
- 2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
- D-Amygdalin
- CHEMBL515712
- D-Amygdalin hydrate
- Spectrum4_001750
- SPBio_000748
- D-Amygdalin 100 microg/mL in Acetonitrile
- AKOS032949559
- D(-)-Amygdalin hydrate
- D(-)-Amygdalin
- DTXSID001031434
- Amygdalin, from apricot kernels, >=99%
- 96420-61-0
- 2-phenyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
- MFCD00866428
- CCG-39554
- KBio2_006808
- DivK1c_000106
- KBio3_002448
- Spectrum3_001534
- NCGC00178377-01
- SPECTRUM1502244
- CHEBI:27613
- KBio1_000106
- BRD-A59552297-001-02-5
- KBioSS_001672
- A0443
- [(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)acetonitrile
- HMS500F08
- Spectrum2_000904
- Vitamin B17
- KBio2_001672
- Amygdalin, BioXtra, >=97.0% (HPLC)
- SR-05000002154
- SR-05000002154-2
- 2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
- NINDS_000106
- SCHEMBL131407
- IDI1_000106
- BRD-A59552297-001-03-3
- AS-14698
- 2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
- HMS1921N18
- Spectrum_001192
- SDCCGMLS-0066722.P001
- BSPBio_002948
- 2-phenyl-2-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)methyl)tetrahydro-2H-pyran-2-yloxy)acetonitrile
- NCGC00178377-02
- Spectrum5_000580
- Amygdalin,(S)
- 6-O-BETA-D-GLUCOSIDO-BETA-D-GLUCOSIDE
- KBio2_004240
- D-Mandelonitrile 6-O-beta-D-glucosido-beta-D-glucoside
- KBioGR_002200
- Benzeneacetonitrile, alpha-[(6-O-.beta.-D-glucopyransoyl-.beta.-D-glucopyranosyl)oxy]-, (RS)-
- Q27103225
-
- MDL: MFCD29049822
- インチ: InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
- InChIKey: XUCIJNAGGSZNQT-SWRVSKMJSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O2)O)O)O
計算された属性
- せいみつぶんしりょう: 457.15800
- どういたいしつりょう: 457.158
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 202A^2
じっけんとくせい
- 色と性状: 白色微結晶粉末
- 密度みつど: 1.59
- ゆうかいてん: 223-226 DEG C
- ふってん: 743.3°Cat760mmHg
- フラッシュポイント: 403.3°C
- 屈折率: 1.649
- PSA: 202.32000
- LogP: -3.10802
- ひせんこうど: -38.5 o (C=4, H2O)
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- セキュリティ情報
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB179551-2 g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 2 g |
€54.40 | 2023-07-20 | |
abcr | AB179551-10 g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 10 g |
€81.20 | 2023-07-20 | |
abcr | AB179551-10g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 10g |
€81.10 | 2025-02-15 | |
abcr | AB179551-2g |
D-Amygdalin hydrate, 96%; . |
51371-34-7 | 96% | 2g |
€54.60 | 2025-02-15 |
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-に関する追加情報
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-: A Comprehensive Overview
Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]-, also known by its CAS number 51371-34-7, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzene ring with an acetonitrile group and a sugar moiety, specifically a disaccharide derived from b-D-glucopyranose. The presence of the sugar moiety introduces interesting properties that make this compound valuable in research and development.
The structure of Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- consists of a benzene ring attached to an acetonitrile group via an oxygen atom. The sugar component, which is a disaccharide formed by two b-D-glucopyranose units, is linked to the oxygen atom through its 6-position. This arrangement creates a molecule with both aromatic and hydrophilic properties, making it suitable for various applications in organic synthesis and drug delivery systems.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its sugar moiety allows for the formation of glycosidic bonds, which are crucial in many biological processes. Researchers have explored the use of this compound as a precursor for synthesizing more complex glycosides, which are essential components of many bioactive molecules. For instance, the ability to form stable glycosidic bonds has been leveraged in the development of new drug candidates with improved bioavailability and targeting capabilities.
In addition to its role in drug development, Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- has also been utilized in materials science. The combination of aromatic and hydrophilic groups makes it an ideal candidate for creating hybrid materials with tailored properties. For example, researchers have investigated its use as a building block for constructing self-assembled monolayers and other nanostructured materials with applications in sensing and catalysis.
The synthesis of this compound involves multiple steps, including the isolation and purification of the sugar moiety from natural sources or through chemical synthesis. The coupling reaction between the benzeneacetonitrile derivative and the disaccharide requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, the biodegradability and toxicity of Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- have been studied to assess its impact on ecosystems. Initial findings suggest that the compound undergoes rapid degradation under aerobic conditions due to its hydrophilic nature and susceptibility to microbial action. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, Benzeneacetonitrile, a-[(6-O-b-D-glucopyranosyl-b-D-glucopyranosyl)oxy]- (CAS No: 51371-34-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug development, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing modern chemistry.
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